1-(1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O6/c1-27-9-8-19-16(25)11-20(17(19)26)12-4-6-18(7-5-12)15(24)10-21-13(22)2-3-14(21)23/h12H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWFMGNPRIBVHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione (CAS Number: 2034280-07-2) is a complex organic molecule with significant potential in pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C17H24N4O6
- Molecular Weight : 380.3957 g/mol
- Structure : The compound features a dioxopyrrolidine moiety, a piperidine ring, and an imidazolidine structure, which contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a related compound showed an IC50 value of 46.42 µM against BChE, indicating potential for neuroprotective applications .
- Anticonvulsant Activity : Research has identified derivatives of the dioxopyrrolidine structure as candidates for anticonvulsant therapy. These compounds exhibited protective effects in various seizure models, suggesting that the target compound may also possess similar properties .
- Cytotoxicity Against Cancer Cells : Some studies indicate that imidazolidine derivatives may exhibit cytostatic activity against cancer cell lines, potentially providing a basis for further exploration in oncology .
Case Studies and Experimental Data
- Anticonvulsant Studies :
- Enzyme Inhibition Profiles :
- Cytotoxicity Assays :
Data Table: Biological Activity Summary
Scientific Research Applications
Biological Activities
The compound has been investigated for various pharmacological properties:
1. Antibacterial Activity
Recent studies have shown that derivatives of imidazolidine-2,4-dione exhibit significant antibacterial properties. For instance, a set of synthesized compounds demonstrated the ability to inhibit virulence factors in Pseudomonas aeruginosa, a common pathogen associated with infections. Notably, certain derivatives showed complete inhibition of protease and hemolysin production at concentrations as low as 0.5 mg/ml .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in neurotransmission, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease. Some derivatives exhibited IC50 values comparable to established inhibitors .
Case Studies
Several studies have documented the efficacy of this compound and its derivatives:
- Study on Antibacterial Properties :
- Enzyme Activity Evaluation :
Chemical Reactions Analysis
Hydrolysis of the Dioxopyrrolidinyl Group
The 2,5-dioxopyrrolidinyl (succinimide) moiety is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields a dicarboxylic acid derivative:
Key Observations :
-
Basic Hydrolysis : In aqueous NaOH, the succinimide ring opens to form the disodium carboxylate, which can be acidified to yield the free dicarboxylic acid .
-
Kinetics : Hydrolysis rates depend on steric hindrance from the piperidine substituent.
Reactivity of the Imidazolidine-2,4-dione Core
The imidazolidine-2,4-dione ring undergoes nucleophilic ring-opening reactions. For example, reaction with primary amines produces urea derivatives:
Reaction Conditions :
| Nucleophile | Product | Conditions |
|---|---|---|
| Methylamine | N-methylurea | Reflux in ethanol (6–8 h) |
| Hydrazine | Hydrazide derivative | Methanol, 50°C |
The 2-methoxyethyl substituent enhances solubility in polar solvents but does not directly participate in reactions under mild conditions.
Functionalization of the Piperidine Nitrogen
The piperidine nitrogen , already acetylated, can undergo deprotection or further acylation:
Deprotection
-
Acid-Catalyzed Cleavage : Treatment with HCl in dioxane removes the acetyl group, regenerating the secondary amine .
-
Enzymatic Hydrolysis : Lipases in buffered solutions selectively cleave acetyl groups under mild conditions .
Reductive Amination
After deprotection, the free amine reacts with aldehydes/ketones in the presence of NaBHCN to form substituted amines:
Electrophilic Aromatic Substitution (EAS)
The aromatic ring in the dioxopyrrolidinyl group (if present) may undergo EAS, though steric hindrance from the piperidine limits reactivity.
Metal Coordination
The compound acts as a polydentate ligand, coordinating via:
-
Amide carbonyl oxygen (dioxopyrrolidinyl)
-
Imidazolidine-dione carbonyl groups
Reported Complexes :
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Cu(II) | Bidentate (via O) | Antimicrobial agents |
| Fe(III) | Tridentate | Catalytic oxidation |
Stability Under Thermal and Photolytic Conditions
-
Thermal Degradation : Decomposes above 200°C, releasing CO and forming piperidine-derived byproducts.
-
Photolysis : UV irradiation (254 nm) cleaves the imidazolidine ring, generating radical intermediates.
Comparative Reactivity Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione?
- Methodology :
- Step 1 : Formation of the pyrrolidinone moiety via cyclization of a β-diketone with hydrazine derivatives (common in imidazolidine synthesis) .
- Step 2 : Piperidine functionalization using acylation reactions (e.g., coupling 2-(2,5-dioxopyrrolidin-1-yl)acetic acid to the piperidine ring under DCC/DMAP conditions) .
- Step 3 : Introduction of the 2-methoxyethyl group via nucleophilic substitution or alkylation reactions .
- Key Considerations :
- Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of reactive intermediates.
- Monitor reaction progress via TLC or HPLC to optimize yields (typically 70–85% for similar compounds) .
Q. Which analytical techniques are critical for characterizing this compound?
- Essential Methods :
- FT-IR : Confirm carbonyl stretches (C=O) at ~1670–1730 cm⁻¹ for imidazolidine-dione and pyrrolidinone moieties .
- NMR : Use - and -NMR to resolve piperidine ring protons (δ 1.5–3.5 ppm) and methoxyethyl signals (δ 3.2–3.5 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions) .
- Data Table :
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| FT-IR | 1674 cm⁻¹ (C=O) | |
| -NMR | δ 3.3 ppm (OCH₂CH₂OCH₃) |
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Findings :
- Acidic Conditions (pH < 4) : Rapid hydrolysis of the imidazolidine-dione ring observed in related compounds .
- Neutral/Basic Conditions (pH 7–9) : Stable for >24 hours at 25°C, but degradation occurs at elevated temperatures (>50°C) .
- Recommendations : Store at 4°C in inert atmospheres to prevent oxidative decomposition .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?
- Approach :
- Quantum Chemical Calculations : Predict reactivity using DFT (e.g., Fukui indices to identify nucleophilic/electrophilic sites) .
- Molecular Docking : Screen against targets (e.g., enzymes with active sites complementary to the pyrrolidinone/piperidine scaffold) .
Q. What strategies resolve contradictions in biological activity data across structurally similar compounds?
- Analysis Framework :
- SAR Studies : Compare substituent effects (e.g., methoxyethyl vs. methyl groups on piperidine) using in vitro assays .
- Meta-Analysis : Cross-reference datasets from PubChem and peer-reviewed studies to identify outliers .
Q. How do reaction fundamentals (e.g., solvent, catalyst) influence the scalability of synthesis?
- Critical Factors :
- Scalability Challenge : Pilot-scale reactions (>10 g) show 15% yield drop due to exothermic side reactions; mitigate via controlled temperature ramping .
Data Contradiction Analysis
Q. Why do reported melting points vary for structurally analogous compounds?
- Root Causes :
- Polymorphism: Crystallization conditions (e.g., solvent polarity) alter crystal packing .
- Impurity Profiles: Residual solvents (e.g., DMF) depress melting points by 5–10°C .
- Resolution : Standardize recrystallization protocols (e.g., use 95% EtOH) and report DSC thermograms .
Methodological Guidelines
Designing experiments to evaluate biological activity :
- In Vitro Assays :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
